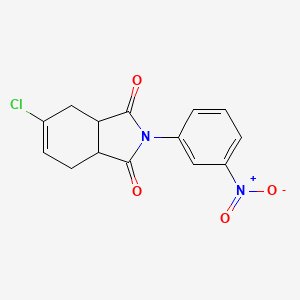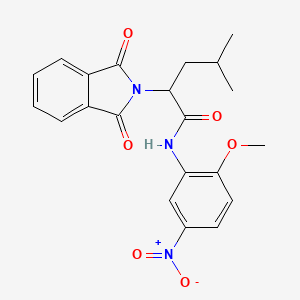![molecular formula C18H18N2O5 B4988764 1-[3-(2-naphthyloxy)propyl]-1H-imidazole oxalate](/img/structure/B4988764.png)
1-[3-(2-naphthyloxy)propyl]-1H-imidazole oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(2-naphthyloxy)propyl]-1H-imidazole oxalate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent antagonist of the histamine H3 receptor, which is involved in a variety of physiological and pathological processes in the body.
Mecanismo De Acción
1-[3-(2-naphthyloxy)propyl]-1H-imidazole oxalate acts as a potent antagonist of the histamine H3 receptor. The H3 receptor is a G protein-coupled receptor that is primarily found in the central nervous system. It is involved in the modulation of neurotransmitter release, particularly of histamine, dopamine, and acetylcholine. By blocking the H3 receptor, 1-[3-(2-naphthyloxy)propyl]-1H-imidazole oxalate can increase the release of these neurotransmitters and modulate their effects on various physiological processes.
Biochemical and Physiological Effects:
1-[3-(2-naphthyloxy)propyl]-1H-imidazole oxalate has been shown to have a variety of biochemical and physiological effects. It has been found to increase the release of histamine, dopamine, and acetylcholine in the brain, which can have effects on cognition, sleep-wake cycle, and other physiological processes. The compound has also been shown to have anti-inflammatory effects, which may have potential therapeutic applications in diseases such as asthma and arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[3-(2-naphthyloxy)propyl]-1H-imidazole oxalate in lab experiments is its potency as an H3 receptor antagonist. This allows for precise modulation of neurotransmitter release and identification of potential therapeutic targets. However, one limitation is the potential for off-target effects, as the compound may interact with other receptors or enzymes in the body.
Direcciones Futuras
There are several potential future directions for research on 1-[3-(2-naphthyloxy)propyl]-1H-imidazole oxalate. One area of interest is its potential therapeutic applications in diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia, which are all associated with dysfunction of the histamine system. Another area of interest is the development of more selective H3 receptor antagonists, which may have fewer off-target effects and be more suitable for clinical use. Finally, there is interest in exploring the role of the H3 receptor in other physiological processes, such as immune function and metabolism, and the potential for targeting this receptor in these contexts.
Métodos De Síntesis
The synthesis of 1-[3-(2-naphthyloxy)propyl]-1H-imidazole oxalate involves several steps. The first step is the synthesis of 3-(2-naphthyloxy)propylamine, which is achieved by reacting 2-naphthol with epichlorohydrin in the presence of a base such as potassium carbonate. The resulting product is then reacted with imidazole to obtain 1-[3-(2-naphthyloxy)propyl]-1H-imidazole. The final step involves the formation of the oxalate salt of the compound by reacting it with oxalic acid.
Aplicaciones Científicas De Investigación
1-[3-(2-naphthyloxy)propyl]-1H-imidazole oxalate has been widely used in scientific research as a tool to study the histamine H3 receptor. This receptor is involved in a variety of physiological and pathological processes, including regulation of neurotransmitter release, inflammation, and sleep-wake cycle. The compound has been used to investigate the role of the H3 receptor in these processes and to identify potential therapeutic targets for various diseases.
Propiedades
IUPAC Name |
1-(3-naphthalen-2-yloxypropyl)imidazole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O.C2H2O4/c1-2-5-15-12-16(7-6-14(15)4-1)19-11-3-9-18-10-8-17-13-18;3-1(4)2(5)6/h1-2,4-8,10,12-13H,3,9,11H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJLRQCORVFFKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCCN3C=CN=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198880 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[3-(2-naphthyloxy)propyl]-1H-imidazole oxalate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-2-(3-phenylpropyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B4988685.png)

![N-(3-chloro-2-methylphenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4988708.png)



![N-(tert-butyl)-3-{[(4-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4988739.png)

![N-{1-[1-(3-isoxazolylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4988758.png)

![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4988769.png)
![3-(4-methoxyphenyl)-11-[3-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4988777.png)

![1-(4-chlorophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B4988784.png)